molecular formula C12H19ClN4 B1467484 6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylpyrimidin-4-amine CAS No. 1285018-00-9

6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylpyrimidin-4-amine

Cat. No.: B1467484
CAS No.: 1285018-00-9
M. Wt: 254.76 g/mol
InChI Key: OLQNRDUNSFETGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a nitrogen-containing heterocycle . It has been used in the study of the human dopamine D3 receptor . The compound is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular formula of this compound is C12H19ClN4. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Crystal and Molecular Structures

A study investigated the crystal and molecular structures of related compounds, which can provide insights into the properties and potential applications of 6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylpyrimidin-4-amine. The research highlighted the importance of conformational differences and substantial hydrogen-bonding interactions in these compounds (Odell et al., 2007).

Ring Transformations in Reactions

Another study explored ring transformations in reactions involving heterocyclic halogeno compounds, which are closely related to the chemical structure of this compound. This research can provide insights into how similar compounds react and transform under specific conditions (Hertog et al., 2010).

Molecular Docking and Experimental Inquisitions

A study conducted molecular docking and experimental analyses on a molecule structurally similar to this compound. This study's findings on molecular stability, charge localization, and biological activity could be relevant for understanding the applications of the compound (Aayisha et al., 2019).

Synthesis and Structure Analysis

Research has also been conducted on the synthesis and structure of compounds similar to this compound, which helps in understanding the chemical pathways and structural characteristics of these types of compounds (Mishnev et al., 1979).

Mechanism of Action

The compound has been studied in the context of the human dopamine D3 receptor . The crystal structure of the human dopamine D3 receptor in complex with a small molecule D2R/D3R-specific antagonist reveals important features of the ligand binding pocket and extracellular loops .

Future Directions

The compound’s role in the study of the human dopamine D3 receptor suggests potential applications in neuropsychiatric research . Its pyrrolidine ring makes it a versatile scaffold for the design of new compounds with different biological profiles .

Properties

IUPAC Name

6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN4/c1-3-17-6-4-5-10(17)8-14-12-7-11(13)15-9(2)16-12/h7,10H,3-6,8H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQNRDUNSFETGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC2=CC(=NC(=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylpyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylpyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylpyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylpyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.